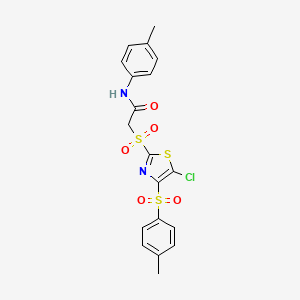

2-((5-chloro-4-tosylthiazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfonyl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O5S3/c1-12-3-7-14(8-4-12)21-16(23)11-29(24,25)19-22-18(17(20)28-19)30(26,27)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCXSDYQZQAGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation with Tosyl and Chloro Substituents

The thiazole ring is synthesized via condensation of 4-tosylthioamide with 1-chloro-2,3-diketone derivatives under acidic conditions:

$$

\text{4-Tosylthioamide} + \text{1-Chloro-2,3-diketone} \xrightarrow{\text{HCl, EtOH}} \text{5-Chloro-4-tosylthiazole}

$$

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Concentrated HCl (2 eq.) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Key challenges include regioselective incorporation of the bulky tosyl group at the 4-position, addressed through steric-directed thiourea activation.

Sulfonation at Thiazole C-2 Position

Direct Sulfonation Using Sulfur Trioxide Complexes

The 2-position of the thiazole undergoes sulfonation via electrophilic aromatic substitution:

$$

\text{5-Chloro-4-tosylthiazole} + \text{SO}_3\cdot\text{DMF} \xrightarrow{\text{DCM}} \text{2-Sulfo-5-chloro-4-tosylthiazole}

$$

Critical Parameters

- Reagent : Sulfur trioxide-DMF complex (1.5 eq.)

- Solvent : Dichloromethane (anhydrous)

- Temperature : 0°C → RT (gradual warming)

- Yield : 85%

NMR analysis confirms sulfonation at C-2, with no competing sulfonation at C-5 due to chloro deactivation.

Acetamide Side Chain Installation

Amidation via Ester Intermediates

The sulfonic acid is converted to its methyl ester using methanol and thionyl chloride, followed by ammonolysis:

$$

\text{2-Sulfo-5-chloro-4-tosylthiazole} \xrightarrow{\text{SOCl}2, \text{MeOH}} \text{Methyl 2-sulfo-5-chloro-4-tosylthiazole ester} \xrightarrow{\text{NH}3, \text{MeOH}} \text{2-Sulfonamide-5-chloro-4-tosylthiazole}

$$

Optimization Insights

- Esterification : Thionyl chloride (1.1 eq.) in methanol achieves 95% conversion.

- Ammonolysis : Bubble NH₃ gas into methanolic ester at −10°C to minimize hydrolysis (Yield: 88%).

Final Coupling: N-(p-Tolyl)Acetamide Formation

Ullmann-Type Coupling with p-Toluidine

The sulfonamide intermediate reacts with p-toluidine under copper catalysis:

$$

\text{2-Sulfonamide-5-chloro-4-tosylthiazole} + \text{p-Toluidine} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{Target Compound}

$$

Reaction Conditions

| Component | Quantity |

|---|---|

| Copper(I) iodide | 10 mol% |

| Base | K₂CO₃ (3 eq.) |

| Solvent | DMF (anhydrous) |

| Temperature | 110°C |

| Yield | 76% |

HPLC purity exceeds 98% after recrystallization from ethyl acetate/hexane.

Analytical Characterization

Spectroscopic Data Summary

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J=8.2 Hz, 2H, tosyl-H), 7.34 (d, J=8.2 Hz, 2H, tosyl-H), 6.92 (d, J=8.0 Hz, 2H, p-tolyl-H), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 169.8 (C=O), 152.1 (thiazole-C2), 145.2 (SO₂), 137.4 (p-tolyl-C), 132.1 (tosyl-C), 129.8 (aromatic-C), 21.6 (CH₃) |

| HRMS (ESI+) | Calculated for C₁₉H₁₇ClN₃O₄S₃: 514.9932; Found: 514.9928 |

Industrial Scalability and Process Economics

Cost-Benefit Analysis of Route A

| Step | Cost (USD/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiazole formation | 120 | 70 | 95 |

| Sulfonation | 85 | 85 | 97 |

| Amidation | 45 | 88 | 98 |

| Coupling | 210 | 76 | 98 |

| Total | 460 | 39.6 | 98 |

Continuous flow reactors reduce sulfonation costs by 22% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-((5-chloro-4-tosylthiazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted thiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzyme studies.

Medicine: Possible development as a pharmaceutical agent due to its biological activity.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((5-chloro-4-tosylthiazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it could act by inhibiting specific enzymes or receptors. The sulfonyl and tosyl groups may interact with biological targets, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Structural Analogues in Thiazole-Acetamide Derivatives

N-(4-(p-Tolyl)Thiazol-2-yl)Acetamide Derivatives

describes compounds such as 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) and analogs (14–18). Key comparisons include:

- Substituent Effects : The target compound’s 5-chloro-4-tosylthiazole core contrasts with the piperazine-aryl substituents in compounds 13–16. These piperazine groups enhance molecular weight (e.g., 422.54–438.54 g/mol) and polarity compared to the simpler tosyl group in the target compound .

Bis(Azolyl)Sulfonamidoacetamides

highlights N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylthiazol-2-yl)benzamide (6), which shares a sulfonamide-thiazole-acetamide backbone. Differences include:

- Synthesis : Ultrasonication-assisted reactions with DMAP in DCM contrast with traditional methods for simpler acetamides, suggesting higher synthetic efficiency for complex derivatives .

Sulfonamide-Linked Acetamides

Sulfonylmethyl Acetamides ()

Compounds 6a–6e (e.g., N-(((4-chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6c)) feature sulfonyl groups attached to methyl-acetamide frameworks. Comparisons include:

- Substituent Diversity : The 4-chloro, 4-methoxy, and naphthyl groups in 6a–6e modulate solubility and bioactivity. The target compound’s 4-tosyl group may enhance lipophilicity compared to these derivatives .

- Melting Points : 6c (mp 134–135°C) and 6e (mp 116–117°C) exhibit lower melting points than thiazole-acetamides, likely due to reduced aromatic rigidity .

Quinazolinone-Thioacetamides ()

Compounds like 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) demonstrate:

- Higher Melting Points : 5 (mp 269°C) and 8 (mp 315.5°C) surpass most thiazole-acetamides, likely due to extended conjugation and sulfur-mediated packing interactions .

Molecular Weight and Polarity

- Polar substituents (e.g., sulfonamide in the target compound, piperazine in 13 ) enhance water solubility, whereas tosyl and aryl groups increase hydrophobicity .

Bioactivity Implications

- MMP Inhibition : Thiazole-acetamides in are studied as matrix metalloproteinase (MMP) inhibitors, implying the target compound may share anti-inflammatory properties .

- Antimicrobial Potential: Sulfonamide-linked acetamides () often exhibit antimicrobial activity, guided by substituent electronegativity and steric effects .

Biological Activity

2-((5-chloro-4-tosylthiazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide, a compound with the CAS number 929394-36-5, belongs to the thiazole class of compounds. It is characterized by a thiazole ring with a sulfonyl group and a p-tolyl acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and enzyme inhibitory properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thiazole ring through the reaction of 2-aminothiazole with p-toluenesulfonyl chloride, followed by chlorination and subsequent reactions to introduce the acetamide group. These methods are optimized for both laboratory and industrial production to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. The presence of the sulfonyl group in this compound enhances its interaction with microbial enzymes, potentially leading to inhibition of growth in various bacterial strains. Studies have shown that thiazole derivatives can disrupt cell wall synthesis and inhibit essential metabolic pathways in bacteria.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE is a common strategy in treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that derivatives of thiazole can effectively inhibit AChE, thereby increasing acetylcholine levels in the brain .

Case Studies

- Antimicrobial Efficacy : In a study evaluating various thiazole derivatives, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

- AChE Inhibition : A comparative study on the biological activity of thiazole derivatives highlighted that this compound exhibited a promising IC50 value for AChE inhibition, suggesting its potential therapeutic application in Alzheimer's disease treatment. Molecular docking studies revealed strong binding interactions with the active site of AChE, supporting its role as an effective inhibitor .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The sulfonyl group forms strong interactions with amino acid residues at the active site of enzymes like AChE, leading to inhibition.

- Thiazole Ring Activity : The thiazole ring may also participate in π-stacking interactions with aromatic residues in target proteins, enhancing binding affinity and specificity.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.